Diisodecyl pentaerythritol diphosphite
Overview
Description
Diisodecyl pentaerythritol diphosphite is a chemical compound with the molecular formula C25H50O6P2 and a molecular weight of 508. It is commonly used as an antioxidant and stabilizer in various polymer applications, including polyvinyl chloride (PVC), unsaturated resins, saturated resins, polyester polyol, and epoxy resins . This compound is known for its excellent thermal resistance, outstanding color improvement, and long-term stability .
Preparation Methods
The synthesis of diisodecyl pentaerythritol diphosphite typically involves the esterification of pentaerythritol with phosphorous acid and isodecyl alcohol. The reaction is catalyzed by an organic amine, which also functions as a hydrolytic stabilizer . The process involves heating the reactants under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale batch reactors to optimize yield and purity .
Chemical Reactions Analysis
Diisodecyl pentaerythritol diphosphite undergoes several types of chemical reactions, including oxidation and hydrolysis. As an antioxidant, it reacts with free radicals to prevent the degradation of polymers . Common reagents used in these reactions include oxygen and various radical initiators. The major products formed from these reactions are stable, non-radical compounds that help maintain the integrity of the polymer .
Scientific Research Applications
Diisodecyl pentaerythritol diphosphite has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, improving their thermal and oxidative stability . In biology and medicine, it is explored for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . Industrially, it is used in the production of high-performance plastics, coatings, adhesives, and lubricants .
Mechanism of Action
The mechanism of action of diisodecyl pentaerythritol diphosphite involves its ability to scavenge free radicals and decompose hydroperoxides . This compound acts as a secondary antioxidant, reacting with hydroperoxides to yield non-radical products, thereby preventing the propagation of oxidative chain reactions . The molecular targets include free radicals and hydroperoxides, which are neutralized through these reactions .
Comparison with Similar Compounds
Diisodecyl pentaerythritol diphosphite is often compared with other phosphite antioxidants such as distearyl pentaerythritol diphosphite and trilauryl phosphite . While all these compounds serve as antioxidants, this compound is unique in its high thermal stability and environmental friendliness, as it does not generate phenolic by-products . Similar compounds include:
- Distearyl pentaerythritol diphosphite
- Trilauryl phosphite
This compound stands out due to its superior performance in high-temperature applications and its ability to improve the color and stability of polymers .
Properties
IUPAC Name |
3,9-bis(8-methylnonoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O6P2/c1-23(2)15-11-7-5-9-13-17-26-32-28-19-25(20-29-32)21-30-33(31-22-25)27-18-14-10-6-8-12-16-24(3)4/h23-24H,5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZWKKWWSCRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26544-27-4 | |
Record name | Diisodecyl pentaerythritol diphosphite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(isodecyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,9-bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISODECYL PENTAERYTHRITOL DIPHOSPHITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149I22YK0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.